

A Predictive Physicochemical Profile of 5-Fluoropyrimidine-2-carbonitrile: Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluoropyrimidine-2-carbonitrile**

Cat. No.: **B1386991**

[Get Quote](#)

Introduction

5-Fluoropyrimidine-2-carbonitrile is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of the pyrimidine core, a scaffold present in numerous biologically active molecules, understanding its fundamental physicochemical properties is paramount for its effective use in research and development. The presence of a fluorine atom at the 5-position and a nitrile group at the 2-position significantly influences its electronic properties, reactivity, and intermolecular interactions, thereby defining its solubility and stability.

This guide provides a comprehensive analysis of the solubility and stability profile of **5-Fluoropyrimidine-2-carbonitrile**. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this document establishes a predictive profile grounded in authoritative data from closely related structural analogs, most notably the widely studied antineoplastic agent 5-Fluorouracil (5-FU). By combining known supplier data with established chemical principles and validated methodologies for analogous compounds, this guide serves as a robust framework for scientists, enabling them to anticipate the behavior of **5-Fluoropyrimidine-2-carbonitrile** and design effective experimental protocols for its characterization.

Section 1: Physicochemical Properties

A foundational understanding of the intrinsic properties of **5-Fluoropyrimidine-2-carbonitrile** is essential for predicting its behavior in various experimental settings. The table below summarizes its known characteristics, supplemented by predicted values derived from its chemical structure.

Property	Value / Observation	Source / Rationale
Molecular Formula	C ₅ H ₂ FN ₃	[1]
Molecular Weight	123.09 g/mol	[1]
Appearance	White to off-white solid	[1]
Predicted pKa	~7.5 - 8.5	Rationale: The pyrimidine ring nitrogens are weakly basic. This is analogous to 5-Fluorouracil (pKa ~8.0) [2] , though the electron-withdrawing nitrile group may slightly decrease the basicity compared to the uracil structure.
Predicted LogP	~0.5 - 1.5	Rationale: The structure is relatively non-polar. Compared to 5-Fluorouracil (LogP ~ -0.9), the replacement of the two carbonyl oxygens and N-H protons with a nitrile group and ring C-H reduces hydrogen bonding capacity with water, likely increasing the octanol-water partition coefficient.

Section 2: Solubility Profile

Solubility is a critical parameter that dictates formulation strategies, bioavailability, and reaction conditions. The non-polar nature of the fluoropyrimidine ring combined with the polar nitrile group suggests a nuanced solubility profile.

Qualitative Solubility

Based on available data, **5-Fluoropyrimidine-2-carbonitrile** exhibits the following general solubility characteristics:

- Aqueous Solubility: Low. The molecule's limited ability to form hydrogen bonds with water restricts its solubility.[\[1\]](#)
- Organic Solubility: Soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[\[1\]](#) This is consistent with the behavior of many heterocyclic compounds used in drug discovery for creating stock solutions.

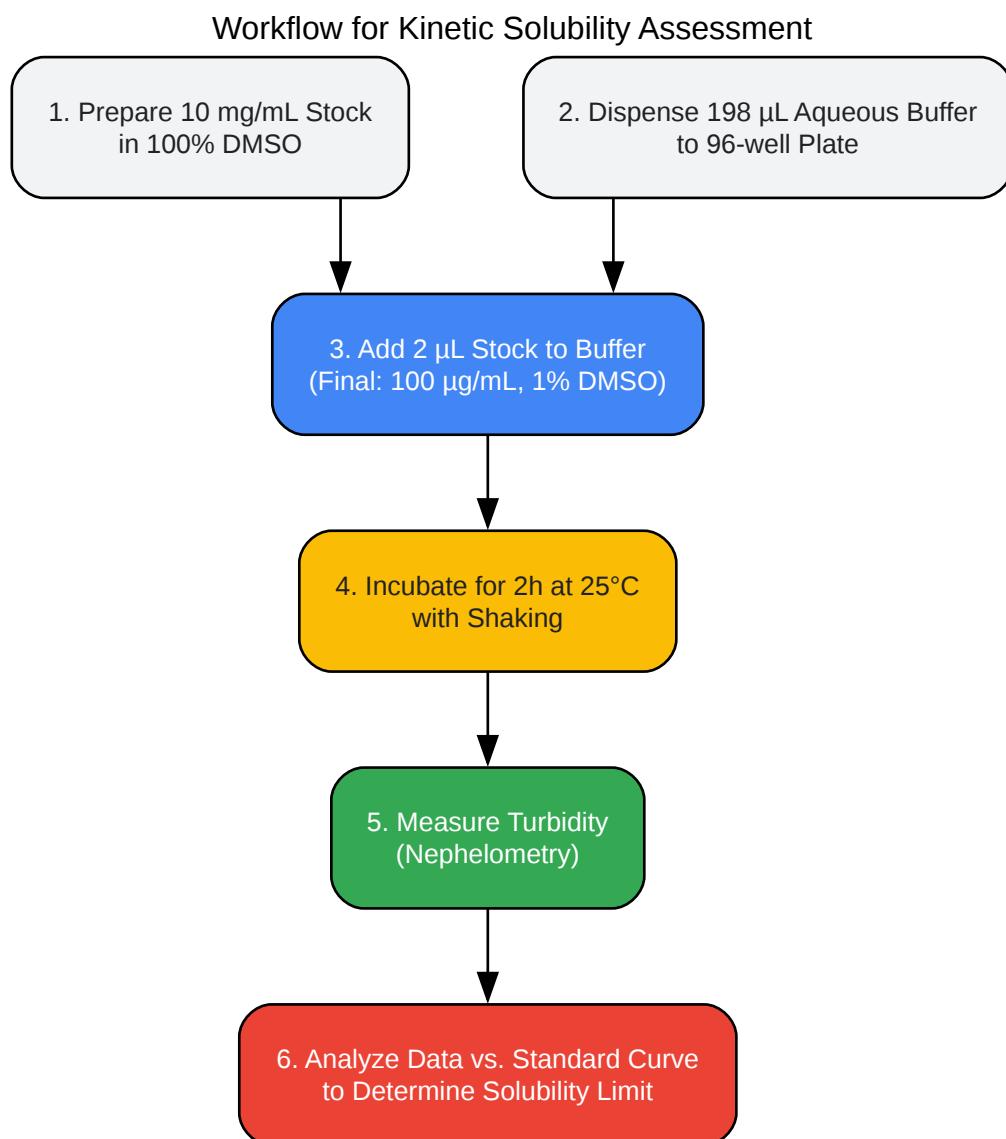
Quantitative Solubility Comparison

To provide context, the table below compares the known qualitative solubility of **5-Fluoropyrimidine-2-carbonitrile** with the experimentally determined quantitative solubility of its structural analog, 5-Fluorouracil (5-FU).

Solvent	5-Fluoropyrimidine-2-carbonitrile	5-Fluorouracil (5-FU)
Water / PBS (pH 7.2)	Low	~12.2 g/L (or ~12 mg/mL) at 20°C [2] , ~8 mg/mL in PBS [3]
Ethanol	Predicted to be sparingly soluble	~0.8 mg/mL [3]
DMSO	Soluble	~53 mg/mL [3]
DMF	Soluble	~60 mg/mL [3]

This comparison underscores the critical role of the uracil structure in conferring higher aqueous solubility to 5-FU compared to the likely profile of **5-Fluoropyrimidine-2-carbonitrile**. The loss of the two N-H protons and two carbonyl groups, which act as hydrogen bond donors and acceptors respectively, is the primary reason for the predicted lower aqueous solubility of the title compound.

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry


For researchers requiring quantitative data, the following protocol provides a reliable, high-throughput method for determining kinetic solubility. The causality behind this choice is speed and resource efficiency, making it ideal for early-stage research where relative solubility across different conditions is more critical than absolute thermodynamic values.

- Preparation of Stock Solution:
 - Accurately weigh ~10 mg of **5-Fluoropyrimidine-2-carbonitrile**.
 - Dissolve in 1 mL of high-purity DMSO to create a 10 mg/mL stock solution. Ensure complete dissolution using a vortex mixer.
- Assay Plate Preparation:
 - Dispense 198 μ L of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
 - Add 2 μ L of the 10 mg/mL DMSO stock solution to each well. This creates a final concentration of 100 μ g/mL with 1% DMSO, which minimizes solvent effects. Prepare in triplicate.
- Incubation and Measurement:
 - Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours on a plate shaker to allow for precipitation to reach equilibrium.
 - Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
- Data Analysis:
 - Compare the readings against a calibration curve prepared from serial dilutions of a known insoluble standard (e.g., formazin).

- The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Visualization: Solubility Assessment Workflow

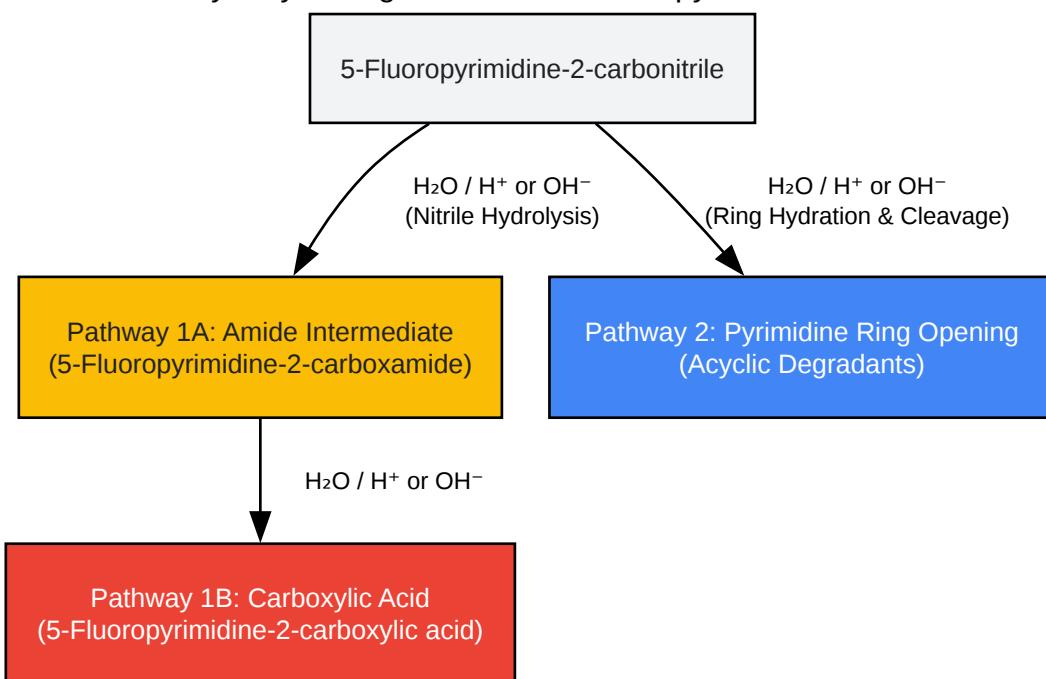
The following diagram illustrates the logical flow of the experimental protocol described above.

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for determining the kinetic solubility of a research compound.

Section 3: Stability Profile and Predicted Degradation

The stability of **5-Fluoropyrimidine-2-carbonitrile** is crucial for its storage, handling, and application. While it is reported to be stable under normal conditions, it may react with strong acids, bases, or oxidizing agents.[\[1\]](#)


Predicted Degradation Pathways

By analogy with 5-Fluorouracil and considering the chemistry of the nitrile group, two primary degradation pathways can be predicted under hydrolytic stress:

- Hydrolysis of the Nitrile Group: The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions. This would proceed first to an amide intermediate (5-Fluoropyrimidine-2-carboxamide) and subsequently to a carboxylic acid (5-Fluoropyrimidine-2-carboxylic acid). This is a common and well-documented reaction for nitrile-containing heterocyclic compounds.
- Pyrimidine Ring Opening: 5-FU is known to undergo hydrolytic degradation via hydration of the C5-C6 double bond, followed by ring cleavage.[\[4\]](#) A similar mechanism could be initiated for **5-Fluoropyrimidine-2-carbonitrile**, particularly under harsh pH conditions, leading to the formation of various acyclic degradation products.

Visualization: Predicted Hydrolytic Degradation Pathways

Predicted Hydrolytic Degradation of 5-Fluoropyrimidine-2-carbonitrile

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways under acidic or basic hydrolytic stress conditions.

Experimental Protocol: Forced Degradation Study

To experimentally validate these predicted pathways and identify other potential liabilities, a forced degradation study is essential. This protocol ensures a comprehensive assessment by exposing the compound to a range of stress conditions, which is a cornerstone of drug development as outlined by ICH guidelines.

- Sample Preparation: Prepare a solution of **5-Fluoropyrimidine-2-carbonitrile** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
- Stress Conditions (run in parallel):
 - Acid Hydrolysis: Mix the sample solution 1:1 with 1N HCl. Incubate at 60°C for 24 hours.
 - Base Hydrolysis: Mix the sample solution 1:1 with 1N NaOH. Incubate at room temperature for 4 hours. (Base hydrolysis is often faster).

- Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the stock solution at 60°C for 7 days, protected from light.
- Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²).
- Timepoint Sampling and Analysis:
 - At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
 - Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
 - Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
 - Analyze by a stability-indicating HPLC-UV method (see Section 4). A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the spectral properties of degradants. For structural elucidation of major degradants, LC-MS/MS is the preferred method.[5][6]
- Data Interpretation:
 - Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.
 - Document the retention times and peak areas of all new impurity peaks. Aim for 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

Section 4: Recommended Analytical Methodologies

Accurate quantification and impurity profiling require robust analytical methods. While specific methods for **5-Fluoropyrimidine-2-carbonitrile** are not published, standard reversed-phase HPLC methods used for 5-FU and other small polar molecules are directly applicable.[7][8]

Protocol: Development of a Stability-Indicating HPLC-UV Method

- Column Selection: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 μ m particle size). This is the workhorse of reversed-phase chromatography and provides a good starting point for separating a non-polar compound from more polar degradants.
- Mobile Phase Selection:
 - Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for acidic and basic compounds.
 - Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower UV cutoff and viscosity.
- Method Development:
 - Isocratic Elution: Begin with a simple isocratic method (e.g., 70% A / 30% B) to determine the approximate retention time of the parent compound.
 - Gradient Elution: To ensure separation of potential impurities, develop a linear gradient. A typical starting gradient would be:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-17 min: 95% B
 - 17-18 min: 95% to 5% B
 - 18-25 min: 5% B (re-equilibration)
 - Detection: Use a UV/PDA detector. The maximum absorbance wavelength (λ_{max}) for 5-FU is ~266 nm^[3]; a similar value is expected for **5-Fluoropyrimidine-2-carbonitrile**. Scan from 200-400 nm to capture data for impurities with different chromophores.

- System Suitability: Before sample analysis, inject a standard solution five times and verify that the system meets suitability criteria (e.g., %RSD for peak area < 2.0%, tailing factor < 1.5).

This methodical approach ensures the development of a robust, stability-indicating method capable of separating the parent compound from its process impurities and degradation products, thereby guaranteeing the trustworthiness of the analytical results.

Conclusion

This technical guide provides a predictive yet scientifically grounded profile of **5-Fluoropyrimidine-2-carbonitrile**'s solubility and stability. By leveraging authoritative data from the well-characterized analog 5-Fluorouracil and adhering to fundamental chemical principles, we have established a clear set of expectations for its behavior. The qualitative assessment suggests low aqueous solubility and susceptibility to hydrolytic degradation, particularly at the nitrile group.

For researchers and drug development professionals, the value of this guide lies not only in its predictions but in the detailed, field-proven experimental protocols provided. These methodologies for assessing solubility, conducting forced degradation studies, and developing analytical methods form a self-validating framework for moving beyond prediction to empirical characterization. By following these workflows, scientists can confidently generate the specific, high-quality data required to advance their research and development objectives involving **5-Fluoropyrimidine-2-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoropyrimidine-2-Carbonitrile Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]
- 2. 5-Fluorouracil | 51-21-8 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC analysis of 5-FU and FdUMP in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Predictive Physicochemical Profile of 5-Fluoropyrimidine-2-carbonitrile: Solubility and Stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386991#5-fluoropyrimidine-2-carbonitrile-solubility-and-stability-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com